N-(4-Fluoro-3-(trifluoromethyl)benzyl)cyclopentanamine
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Overview
Description
N-(4-Fluoro-3-(trifluoromethyl)benzyl)cyclopentanamine is an organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound features a cyclopentanamine moiety attached to a benzyl group substituted with fluoro and trifluoromethyl groups, which impart distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluoro-3-(trifluoromethyl)benzyl)cyclopentanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluoro-3-(trifluoromethyl)benzyl bromide and cyclopentanamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is used.
Catalysts and Reagents: A base such as potassium carbonate (K2CO3) or sodium hydride (NaH) is employed to facilitate the nucleophilic substitution reaction.
Procedure: The 4-fluoro-3-(trifluoromethyl)benzyl bromide is added dropwise to a solution of cyclopentanamine in the chosen solvent, followed by the addition of the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluoro-3-(trifluoromethyl)benzyl)cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions with reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-(4-Fluoro-3-(trifluoromethyl)benzyl)cyclopentanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-Fluoro-3-(trifluoromethyl)benzyl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and trifluoromethyl groups enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound may act as an inhibitor or activator, depending on the target and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzyl bromide
- 3-(Trifluoromethyl)benzylamine
- 4-Fluoro-3-(trifluoromethyl)benzylamine
Uniqueness
N-(4-Fluoro-3-(trifluoromethyl)benzyl)cyclopentanamine stands out due to its unique combination of a cyclopentanamine moiety with fluoro and trifluoromethyl substitutions. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl]cyclopentanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F4N/c14-12-6-5-9(7-11(12)13(15,16)17)8-18-10-3-1-2-4-10/h5-7,10,18H,1-4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNBOHKTRXZMSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC(=C(C=C2)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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